molecular formula C23H28N2O8 B2822824 5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide CAS No. 1373346-85-0

5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide

Cat. No. B2822824
CAS RN: 1373346-85-0
M. Wt: 460.483
InChI Key: CPNXCPWXQQMNFG-WCZGSDDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide is a useful research compound. Its molecular formula is C23H28N2O8 and its molecular weight is 460.483. The purity is usually 95%.
BenchChem offers high-quality 5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

M4284 has garnered attention due to its selective inhibition of uropathogenic Escherichia coli (UPEC) in the gut. UPEC is a common cause of urinary tract infections (UTIs), affecting millions of people annually. Despite effective antibiotic treatments, UTIs often recur, and increasing antibiotic resistance poses a challenge. UPEC colonizes the intestines and can spread via feces, leading to UTIs. Notably, UPEC strains encode 16 different types of adhesive pili, including type 1 fimbriae (FimH), which mediate bladder colonization. M4284 specifically targets FimH, reducing UPEC colonization in the gut without disrupting the overall gut microbiota structure .

Gut Microbiome Modulation

M4284’s ability to selectively inhibit UPEC colonization makes it a promising candidate for modulating the gut microbiome. By reducing UPEC populations, it significantly decreases UTI incidence and recurrence. Importantly, M4284 achieves this without adversely affecting other beneficial gut bacteria. Researchers have explored its impact on microbial diversity and found that it maintains specificity toward UPEC while preserving overall gut microbial balance .

Structural Insights and Drug Screening

Understanding the structural basis of FimH binding is crucial for drug development. Researchers have employed molecular dynamics simulations and structural analyses to study FimH and screen for potential inhibitors. M4284, with its high affinity for FimH, emerged as a promising candidate. Further pharmacological and toxicological evaluations are essential to assess its safety and efficacy .

Evolutionary Genomics

Investigating the genetic diversity of UPEC strains is essential. M4284’s ability to selectively target specific UPEC variants (reducing genetic diversity) while sparing other gut microbes warrants further exploration. Researchers are keen to determine whether M4284 has any off-target effects and whether it remains effective across different genetic backgrounds .

Clinical Applications

M4284’s potential clinical applications extend beyond UTI management. Its targeted action against UPEC could lead to novel therapeutic approaches. Researchers are exploring its use in combination with existing antibiotics or as a standalone treatment. Clinical trials will be crucial to validate its efficacy and safety in humans .

Future Prospects

As research continues, M4284’s role in combating UPEC-related infections and its impact on the gut microbiome remain areas of active investigation. Scientists are optimistic about its potential as a precision medicine tool for UTI prevention and treatment .

properties

IUPAC Name

1-N,3-N-dimethyl-5-[3-methyl-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNXCPWXQQMNFG-WCZGSDDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide

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